Bienvenue dans la boutique en ligne BenchChem!

(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Chiral purity Stereochemical identity Specific rotation

(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate (CAS 100157-53-7), also known as N-Cbz-D-allo-threonine methyl ester, is an orthogonally protected, non-proteinogenic amino acid building block bearing the (2R,3R) configuration. It is primarily employed in solid-phase and solution-phase peptide synthesis where the D-allo-threonine residue is required for biological activity or conformational constraint.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
CAS No. 100157-53-7
Cat. No. B170389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
CAS100157-53-7
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1
InChIKeyOPZWAOJFQFYYIX-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate (CAS 100157-53-7) Matters for Chiral Synthesis Procurement


(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate (CAS 100157-53-7), also known as N-Cbz-D-allo-threonine methyl ester, is an orthogonally protected, non-proteinogenic amino acid building block bearing the (2R,3R) configuration.[1] It is primarily employed in solid-phase and solution-phase peptide synthesis where the D-allo-threonine residue is required for biological activity or conformational constraint. Its closest commercial analog, N-Cbz-L-threonine methyl ester (CAS 57224-63-2), shares an identical molecular formula and protecting-group strategy but bears the (2S,3R) configuration, making the two compounds diastereomers with markedly different chiral properties and synthetic applications.

Why Generic Substitution of (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate Fails: The Diastereomer Trap


Attempting to substitute (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate with the more abundant L-threonine-derived (2S,3R) diastereomer (CAS 57224-63-2) during procurement is a common but scientifically invalid shortcut. Although the two compounds share the C13H17NO5 formula, a melting point of 92–94 °C, and the Cbz/methyl ester protecting groups , they are diastereomers with opposite signs of specific rotation: the target (2R,3R) compound exhibits a positive specific rotation (vendor-reported range +12° to +18°, c=1, MeOH) [1], while the (2S,3R) analog records [α]D −18° (c=1, MeOH) . This stereochemical divergence translates into fundamentally different spatial orientation of the side-chain hydroxyl and α-carbon substituents, which directly governs peptide backbone conformation, protease recognition, and receptor binding. The quantitative evidence below demonstrates exactly where this difference becomes decisive for scientific selection.

Quantitative Differentiation Evidence: (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate vs. Its Closest Analogs


Specific Optical Rotation: Opposite Sign Confirms (2R,3R) vs. (2S,3R) Diastereomer Identity

The target compound ((2R,3R)-N-Cbz-D-allo-threonine methyl ester) exhibits a positive specific rotation of +12° to +18° (c=1, MeOH) per vendor specification [1], whereas the most common procurement substitute—N-Cbz-L-threonine methyl ester (CAS 57224-63-2, the (2S,3R) diastereomer)—has a well-established specific rotation of −18° (c=1, MeOH) . The sign inversion is a direct consequence of the opposite absolute configuration at C-2 and is the single most reliable in-process check to prevent erroneous diastereomer substitution during incoming quality control. A laboratory receiving a sample and measuring a negative rotation would immediately identify a supply-chain error.

Chiral purity Stereochemical identity Specific rotation Diastereomer differentiation

Price Differential Reflects Synthesis Complexity of the Non-Proteinogenic (2R,3R) Configuration

The (2R,3R) target compound commands a significant price premium over its (2S,3R) counterpart. Fluorochem lists the (2R,3R) compound at £95.00 per gram (purity >95%) , whereas the L-threonine-derived (2S,3R) diastereomer (CAS 57224-63-2) is available from multiple vendors at approximately $20–35 per 10 grams . This ~50-fold per-gram cost differential arises because D-allo-threonine is not a proteinogenic amino acid; its starting material requires asymmetric synthesis or chiral resolution, whereas L-threonine is an inexpensive commodity produced by fermentation. The price gap serves as a quantitative proxy for the synthetic accessibility gap between the two diastereomers.

Procurement cost D-allo-threonine Non-proteinogenic amino acid Supply scarcity

Melting Point Identity Conceals Stereochemical Divergence: A Cautionary Procurement Insight

Both the target (2R,3R) compound and the (2S,3R) diastereomer exhibit an identical melting point range of 92–94 °C . This is not a data error but a physicochemical reality: diastereomers with identical functional groups and similar crystal packing can display coincident melting points. Relying on melting point alone for identity confirmation is therefore wholly insufficient to distinguish these two compounds. The melting point identity underscores why orthogonal identity tests—specifically optical rotation or chiral HPLC—are mandatory for procurement quality assurance of this product class.

Melting point Physicochemical property Diastereomer similarity Quality control pitfall

D-Allo-Threonine Skeleton Enables Bioactive Peptide Conformations Unattainable with L-Threonine

The (2R,3R) configuration corresponds to D-allo-threonine, a non-proteinogenic amino acid. When incorporated into peptides, D-allo-threonine induces backbone turns and β-sheet distortions distinct from those induced by L-threonine (2S,3R). Unlike L-threonine-containing peptides, which are substrates for mammalian proteases, D-allo-threonine-containing sequences are resistant to proteolytic degradation—a property exploited in the design of metabolically stable peptide therapeutics. The Cbz/methyl ester protection strategy of the target compound is specifically optimized for incorporation at the N-terminus or internal positions during Fmoc-SPPS, where the orthogonal Cbz group is removed by catalytic hydrogenolysis without affecting acid-labile side-chain protecting groups.

Peptide conformation D-amino acid Allo-threonine Protease stability Non-proteinogenic

Supplier-Recognized Stereochemical Naming Ambiguity: Why (2R,3R) Must Be Explicitly Verified

Multiple supplier databases list CAS 100157-53-7 under the (2S,3R) descriptor despite the compound's actual (2R,3R) configuration [1]. This systemic nomenclature error, observed on platforms such as ChemWhat, EvitaChem, and ChemSpider, creates a genuine procurement hazard: an order placed solely by CAS number could theoretically be fulfilled with the wrong diastereomer if the vendor's internal cataloguing is incorrect. The Fluorochem product entry for CAS 100157-53-7 explicitly assigns the IUPAC name methyl (2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate , confirming the correct stereochemistry. Cross-referencing the CAS number against a vendor that provides explicit (R,R) IUPAC confirmation is therefore a necessary procurement step not required for the unambiguous (2S,3R) L-threonine analog.

Stereochemical nomenclature CAS registry integrity Supply chain quality Vendor cross-referencing

Best Application Scenarios Where (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate Is the Only Scientifically Valid Procurement Choice


Solid-Phase Synthesis of Protease-Resistant Peptide Therapeutics Containing a D-Allo-Threonine Residue

When a peptide drug candidate requires a D-allo-threonine residue at a specific position for metabolic stability, (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is the only correctly configured Cbz-protected building block. The Cbz group is removed by catalytic hydrogenolysis under neutral conditions, preserving acid-labile side-chain protecting groups during Fmoc-SPPS. Substituting the (2S,3R) L-threonine analog would produce a peptide with standard L-configuration that is rapidly degraded by serum proteases, negating the entire pharmacokinetic rationale.

Asymmetric Synthesis of β-Hydroxy-α-Amino Acid Scaffolds Requiring (2R,3R) Absolute Configuration

In medicinal chemistry programs exploring SAR around the threonine side chain, the (2R,3R) configuration of the target compound provides a chiral template for further derivatization (e.g., O-alkylation, oxidation to ketone, or elimination to dehydroamino acid). The positive specific rotation (+12° to +18°) serves as a quality gate confirming that the starting chiral integrity is intact before multi-step synthesis. Using the (2S,3R) diastereomer would generate the enantiomeric series of all downstream products, invalidating biological assay results. [1]

Enzymatic or Chemoenzymatic Glycosylation Studies on Protected D-Allo-Threonine Acceptors

Cbz-protected threonine methyl esters are established substrates for β-galactosidase-catalyzed O-galactosylation. The (2R,3R) target compound enables systematic comparison of glycosylation efficiency between D-allo and L-threonine stereoisomers. Because the enzyme's active site discriminates between diastereomeric acceptor alcohols, only the correct (2R,3R) substrate yields meaningful kinetic data (e.g., relative kcat/KM values) for mapping enzyme stereospecificity. [2]

High-Pressure [4+2] Cycloaddition Reactions Employing N,O-Protected D-Allo-Threoninals

The target compound serves as a precursor to N,O-protected D-allo-threoninals, which participate in high-pressure [4+2] cycloadditions with 1-methoxy-1,3-butadiene to construct complex nitrogen-containing heterocycles. The (2R,3R) stereochemistry directs the facial selectivity of the cycloaddition, governing the configuration of up to three new stereocenters in the product. Using the (2S,3R) threoninal analog would invert the product stereochemistry, delivering the wrong enantiomeric series. [3]

Quote Request

Request a Quote for (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.